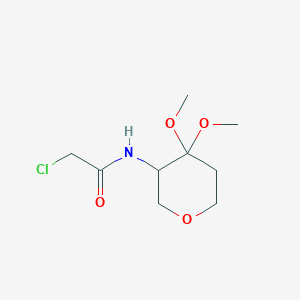
2-Chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is commonly referred to as CDMO and is a white crystalline solid with a molecular weight of 249.7 g/mol. CDMO is an important intermediate in the synthesis of various pharmaceutical compounds and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of CDMO is not well understood. However, studies have shown that it may act as a potent inhibitor of certain enzymes involved in the biosynthesis of important cellular components. This may lead to the disruption of cellular processes and ultimately result in cell death.
Biochemical and Physiological Effects:
CDMO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, CDMO has been found to have anti-viral properties and may be effective against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CDMO in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of CDMO in medicinal chemistry. One potential area of research is the synthesis of novel anti-cancer agents using CDMO as an intermediate. Another potential area of research is the development of compounds with anti-inflammatory and anti-viral properties. Additionally, further studies are needed to fully understand the mechanism of action of CDMO and its potential applications in drug discovery.
In conclusion, CDMO is an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical properties and potential therapeutic applications make it an important area of research in medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential applications in drug discovery.
Synthesemethoden
The synthesis of CDMO involves the reaction of 4,4-dimethoxy-3-hydroxybutyraldehyde with chloroacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CDMO. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CDMO has been extensively studied for its potential use in the synthesis of various pharmaceutical compounds. It has been used as an intermediate in the synthesis of anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. CDMO has also been used in the synthesis of compounds with potential anti-diabetic and anti-obesity properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-13-9(14-2)3-4-15-6-7(9)11-8(12)5-10/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLKTXBDJKPYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4,4-dimethoxyoxan-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

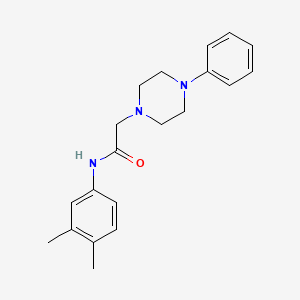

![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)
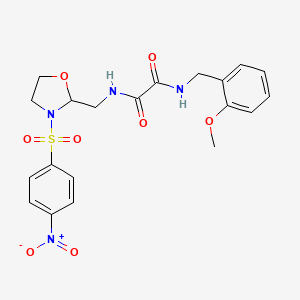
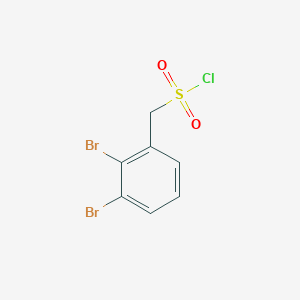

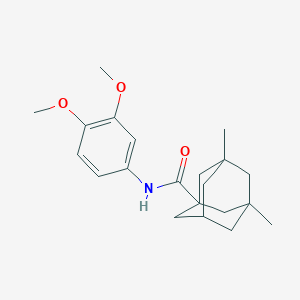
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)

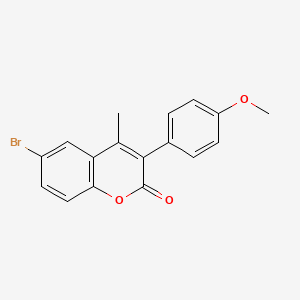
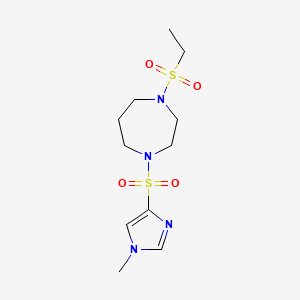

![4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2579112.png)